
N-(1-Cyclopentylpyrazol-4-yl)-3-(prop-2-enoylamino)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-Cyclopentylpyrazol-4-yl)-3-(prop-2-enoylamino)propanamide, also known as CPP-ACP, is a complex of calcium, phosphate, and casein phosphopeptide. CPP-ACP is a bioactive molecule that has been widely studied for its potential in dental applications.
作用機序
The mechanism of action of N-(1-Cyclopentylpyrazol-4-yl)-3-(prop-2-enoylamino)propanamide involves the formation of complexes with calcium and phosphate ions, which can then be incorporated into the tooth enamel and dentin. This leads to the formation of a protective layer on the tooth surface, which can help to prevent demineralization and promote remineralization. N-(1-Cyclopentylpyrazol-4-yl)-3-(prop-2-enoylamino)propanamide has also been shown to inhibit the growth of cariogenic bacteria and reduce the production of acid in the oral cavity.
Biochemical and Physiological Effects:
N-(1-Cyclopentylpyrazol-4-yl)-3-(prop-2-enoylamino)propanamide has been shown to have a number of biochemical and physiological effects. It has been shown to increase the microhardness of enamel and dentin, as well as increase the resistance of teeth to acid erosion. N-(1-Cyclopentylpyrazol-4-yl)-3-(prop-2-enoylamino)propanamide has also been shown to reduce the solubility of enamel and dentin, making it more resistant to demineralization. In addition, N-(1-Cyclopentylpyrazol-4-yl)-3-(prop-2-enoylamino)propanamide has been shown to have antibacterial and anti-inflammatory properties, which can help to reduce the risk of dental caries and other oral diseases.
実験室実験の利点と制限
One of the main advantages of N-(1-Cyclopentylpyrazol-4-yl)-3-(prop-2-enoylamino)propanamide is its potential in dental applications. It has been shown to be effective in preventing and treating dental caries, as well as reducing the risk of dentin hypersensitivity. N-(1-Cyclopentylpyrazol-4-yl)-3-(prop-2-enoylamino)propanamide is also relatively easy to synthesize, making it a promising agent for further research. However, there are also some limitations to the use of N-(1-Cyclopentylpyrazol-4-yl)-3-(prop-2-enoylamino)propanamide in lab experiments. For example, it can be difficult to control the concentration of N-(1-Cyclopentylpyrazol-4-yl)-3-(prop-2-enoylamino)propanamide in the oral cavity, which can affect its effectiveness. In addition, the long-term effects of N-(1-Cyclopentylpyrazol-4-yl)-3-(prop-2-enoylamino)propanamide on oral health are still not fully understood.
将来の方向性
There are a number of future directions for research on N-(1-Cyclopentylpyrazol-4-yl)-3-(prop-2-enoylamino)propanamide. One area of research is the development of new formulations of N-(1-Cyclopentylpyrazol-4-yl)-3-(prop-2-enoylamino)propanamide that are more effective in preventing and treating dental caries. Another area of research is the investigation of the long-term effects of N-(1-Cyclopentylpyrazol-4-yl)-3-(prop-2-enoylamino)propanamide on oral health. Additionally, further research is needed to understand the mechanism of action of N-(1-Cyclopentylpyrazol-4-yl)-3-(prop-2-enoylamino)propanamide and its potential in other areas of medicine. Overall, N-(1-Cyclopentylpyrazol-4-yl)-3-(prop-2-enoylamino)propanamide is a promising agent with a wide range of potential applications in dental and medical research.
合成法
N-(1-Cyclopentylpyrazol-4-yl)-3-(prop-2-enoylamino)propanamide can be synthesized using a variety of methods, including solid-phase peptide synthesis and solution-phase synthesis. One common method involves the reaction of 1-cyclopentyl-3-(dimethylamino)-1-propanone with 4-amino-1H-pyrazole-3-carboxylic acid, followed by acylation with propionyl chloride and coupling with N-(tert-butoxycarbonyl)-L-aspartic acid β-benzyl ester. The resulting compound is then deprotected and coupled with casein phosphopeptide to form N-(1-Cyclopentylpyrazol-4-yl)-3-(prop-2-enoylamino)propanamide.
科学的研究の応用
N-(1-Cyclopentylpyrazol-4-yl)-3-(prop-2-enoylamino)propanamide has been extensively studied for its potential in dental applications. It has been shown to have anti-caries and remineralization properties, making it a promising agent for the prevention and treatment of dental caries. N-(1-Cyclopentylpyrazol-4-yl)-3-(prop-2-enoylamino)propanamide has also been investigated for its potential in the treatment of dentin hypersensitivity, as well as its antibacterial and anti-inflammatory properties.
特性
IUPAC Name |
N-(1-cyclopentylpyrazol-4-yl)-3-(prop-2-enoylamino)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4O2/c1-2-13(19)15-8-7-14(20)17-11-9-16-18(10-11)12-5-3-4-6-12/h2,9-10,12H,1,3-8H2,(H,15,19)(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGYBXXQLZCMCOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCCC(=O)NC1=CN(N=C1)C2CCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-Cyclopentylpyrazol-4-yl)-3-(prop-2-enoylamino)propanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

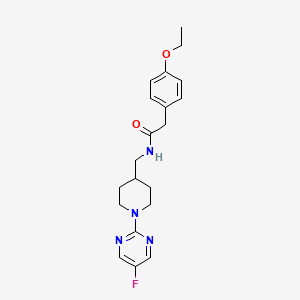
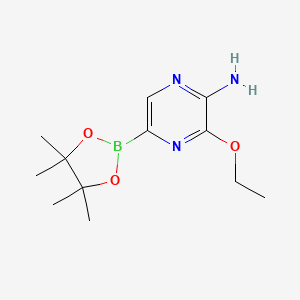


![1-(1,3-Benzodioxol-5-yl)-3-(6-oxo-2,3,4,12,13,13a-hexahydro-1H-pyrido[2,1-d][1,5]benzoxazocin-8-yl)urea](/img/structure/B2698030.png)
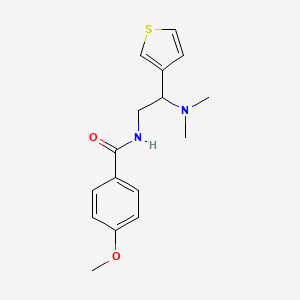
![(E)-N-[(2,6-Dimethoxyphenyl)methyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2698032.png)

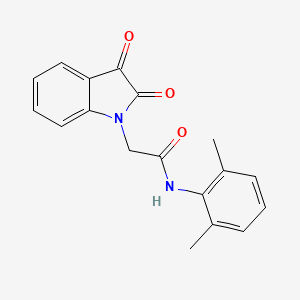
![2-(4-chlorophenoxy)-N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2698036.png)
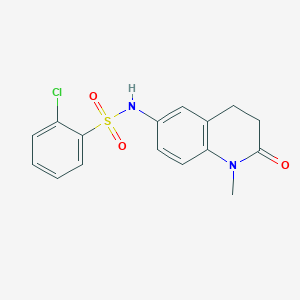

![3-[4-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]pyrazine-2-carbonitrile](/img/structure/B2698041.png)
![3-[(4-fluorophenyl)imino]-1-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B2698046.png)